molecular formula C10H9N3O2 B1297114 2,3-Dimethyl-6-nitroquinoxaline CAS No. 2942-03-2

2,3-Dimethyl-6-nitroquinoxaline

Cat. No. B1297114
CAS RN: 2942-03-2
M. Wt: 203.2 g/mol
InChI Key: XDRSTGHGOVMLRX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroquinoxaline is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-6-nitroquinoxaline involves the reaction of 4-nitro-o-phenylenediamine . The direct condensation of various benzene-1,2-diamines with 1,2-dicarboxyl compounds has been successfully achieved in excellent yields using an (NH4Cl-CH3OH) catalyst system at room temperature .


Molecular Structure Analysis

The quinoxaline ring systems of 2,3-Dimethyl-6-nitroquinoxaline are essentially planar, with maximum deviations of 0.006 (1) and 0.017 (1) Å . In the crystal, molecules are linked into chains propagating along [001]: one forms zigzag chains linked by C—H O hydrogen bonds, whilst the other forms ladder-like chains by way of C—H N and C—H O hydrogen bonds .


Chemical Reactions Analysis

2,3-Dihydroxyquinoxaline (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .


Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitroquinoxaline is a solid at ambient temperature . It has a molecular weight of 203.2 .

Scientific Research Applications

Synthesis and Structural Studies

2,3-Dimethyl-6-nitroquinoxaline has been studied in the synthesis of various ligands and copper (II) complexes. These synthesized compounds have been evaluated for their catecholase activities under aerobic conditions. The study found that the reaction rate depended on various factors including the nature of substituents in the quinoxaline ring. This research provides insights into the synthesis process and potential applications in catalysis and enzymatic studies (Bouanane et al., 2017).

Biological Activity Modeling

Another study focused on modeling the biological activity of quinoxalin derivatives, including 2,3-dimethylquinoxalin. The research utilized mass spectrometry and dissociative electron capture spectroscopy, highlighting the antimicrobial, antifungal, and bactericidal properties of these compounds. The study provides valuable data for understanding the biological activity of 2,3-dimethyl-6-nitroquinoxaline derivatives (Tayupov et al., 2021).

Reactions and Mechanisms

Research on the reactivity of nitroquinoxaline-N-oxides, including 2,3-dimethyl-6-nitroquinoxaline, has shown that these compounds undergo transformations into chloro-nitroquinoxalines. This study provides valuable information on the orientation of entering chloride ions and the elimination processes, useful in chemical synthesis and reaction mechanism studies (Nasielski‐Hinkens et al., 2010).

Antibacterial Properties

A study aimed at synthesizing new quinoxaline-based heterocycles, including derivatives of 2,3-dimethyl-6-nitroquinoxaline, evaluated their antibacterial properties. The synthesized compounds showed promising antibacterial effects against various bacterial strains. This research is significant for the development of new antibacterial agents and understanding the spectrum of activity of quinoxaline derivatives (Taiwo et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2,3-dimethyl-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRSTGHGOVMLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346041
Record name 2,3-Dimethyl-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-Dimethyl-6-nitroquinoxaline

CAS RN

2942-03-2
Record name 2,3-Dimethyl-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 4-nitro-o-phenylenediamine (Fairmont) (105 g, 0.69 mole) and 2,3-butanedione (Aldrich) (59 g, 0.69 mole) in 1.5 L of SDA-32 was heated at reflux for 4 hours. The reaction mixture was let stand at room temperature overnight. The crystallized intermediate was chilled and collected to give after ether wash 62.9 g (44.9%) of known solid. The intermediate was used without further purification in step B.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RM Ghalib, R Hashim, SH Mehdi, JH Goh… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title quinoxaline compound, C10H9N3O2, contains two crystallographically independent molecules (A and B). The quinoxaline ring systems are essentially …
Number of citations: 2 scripts.iucr.org
J Peralta-Cruz, M Díaz-Fernández… - New Journal of …, 2016 - pubs.rsc.org
An experimental and theoretical study of the regioselective Riley oxidation was conducted on a series of 2,3-dimethyl-6-substituted-quinoxalines bearing EWG (NO2, CN, CF3, Cl, Br, F, …
Number of citations: 4 pubs.rsc.org
R Nasielski‐Hinkens, E Vande Vyver… - Bulletin des Sociétés …, 1986 - Wiley Online Library
6‐nitro‐, 2‐methyl‐6‐nitro‐ and 2,3‐dimethyl‐6‐nitroquinoxaline have been transformed into their N‐oxides by MCPBA in chloroform; the nitro group orients the oxygen atom …
Number of citations: 11 onlinelibrary.wiley.com
K Olsson, S Grivas - 1986 - actachemscand.org
Results By analogy with previous work23 an attractive intermediate was the known15 iV, 2, 3-trimethyl-6-quinoxalinamine (i; see Scheme 2). This was nitrated and the product (2) …
Number of citations: 9 actachemscand.org
C Lovelette, WS Barnes, JH Weisburger… - Journal of Agricultural …, 1987 - ACS Publications
A simplified, direct synthesis of 2-amino-3, 7, 8-trimethyl-3/f-imidazo [4, 5-/] quinoxaline (7, 8-Me2IQ j is described. Reaction of butane-2, 3-dione with 4-nitro-1, 2-phenylenediamine …
Number of citations: 14 pubs.acs.org
H TAKAHASHI, H OTOMASU - Chemical and Pharmaceutical …, 1970 - jstage.jst.go.jp
2, 3-Disubstituted 6-nitroquinoxalines were reacted with potassium cyanide in alcoholic solutions to form 2, 3-disubstituted 6-alkoxyquinoxaline-5-carbonitriles (I, III and IV) and 2, 3-…
Number of citations: 3 www.jstage.jst.go.jp
M Woźniak, A Barański, K Nowak… - Liebigs Annalen der …, 1992 - Wiley Online Library
5‐ and 6‐Nitroquinoxalines and some of their derivatives are aminated in a liquid ammonia solution of potassium permanganate to yield the corresponding 2‐ and/or 3‐ and/or 5‐amino …
H van der Plas - Adv. Heterocycl. Chem, 2004 - books.google.com
Many bioactive azaheterocycles are characterized by the presence of an amino group (thiamine, cytosine, adenine, cytokinines, riboflavine, viagra, etc.). Moreover, aminoazines are …
Number of citations: 45 books.google.com
R Nasielski‐Hinkens… - Bulletin des Sociétés …, 1976 - Wiley Online Library
The NMR spectra of 2,3‐ and 2,3,8,9‐substituted pyrazino [2,3‐f] quinoxalines are described. Unambiguous deuteriation of 5,6‐diaminoquinoxalines allowed the assignment of the 7‐ …
Number of citations: 10 onlinelibrary.wiley.com
J Saloň, V Milata, N Prónayová… - … of Czechoslovak chemical …, 2001 - cccc.uochb.cas.cz
Treatment of 2,3-dimethylquinoxalin-6-amine with (alkoxymethylidene)malonic derivatives gave the corresponding (quinoxalylamino)ethenes, which on heating cyclized to angularly …
Number of citations: 16 cccc.uochb.cas.cz

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